molecular formula C20H21ClN6O2S B12637898 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone

2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone

Katalognummer: B12637898
Molekulargewicht: 444.9 g/mol
InChI-Schlüssel: DYHUSTLAXWETMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone is a complex organic compound that belongs to the class of pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer treatment .

Vorbereitungsmethoden

The synthesis of 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core: This step involves the condensation of appropriate precursors under specific conditions to form the core structure.

    Introduction of the 3-chlorophenyl group: This step involves the substitution reaction to introduce the 3-chlorophenyl group at the desired position.

    Thioether formation: This step involves the reaction of the intermediate with a thiol reagent to form the thioether linkage.

    Morpholinoethanone attachment: This final step involves the reaction of the intermediate with morpholinoethanone to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules.

    Biology: It is studied for its potential as a CDK inhibitor, which can be used in cancer research to understand cell cycle regulation.

    Medicine: The compound is investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Wirkmechanismus

The mechanism of action of 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone involves the inhibition of CDKs. CDKs are enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins, which is essential for cell cycle progression .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone include other pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its potent CDK inhibitory activity, making it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

Molekularformel

C20H21ClN6O2S

Molekulargewicht

444.9 g/mol

IUPAC-Name

2-[[5-(3-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraen-8-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H21ClN6O2S/c21-14-3-1-4-15(11-14)27-19-16(12-23-27)18-22-5-2-6-26(18)20(24-19)30-13-17(28)25-7-9-29-10-8-25/h1,3-4,11-12H,2,5-10,13H2

InChI-Schlüssel

DYHUSTLAXWETMR-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C2C3=C(N=C(N2C1)SCC(=O)N4CCOCC4)N(N=C3)C5=CC(=CC=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.